

Phenacetin-13C (CAS Number 72156-72-0): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacetin-13C, with the CAS number 72156-72-0, is the isotopically labeled form of phenacetin where one carbon atom in the ethoxy group is replaced with a carbon-13 (¹³C) isotope. This stable, non-radioactive labeling makes it an invaluable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as a reliable internal standard for analytical quantification. This technical guide provides an in-depth overview of **Phenacetin-13C**, including its chemical properties, applications, and detailed experimental protocols.

Chemical and Physical Properties

Phenacetin-13C shares nearly identical chemical and physical properties with its unlabeled counterpart, with a slight increase in molecular weight due to the presence of the ¹³C isotope.



Property	Value	Reference
CAS Number	72156-72-0	
Molecular Formula	С9 ¹³ СН13NO2	[1]
Molecular Weight	180.21 g/mol	[1]
Appearance	Solid	[2]
Melting Point	134-136 °C	[2]
Isotopic Purity	Typically ≥99% ¹³C	
Chemical Purity	Typically ≥98%	_

Applications in Research and Development

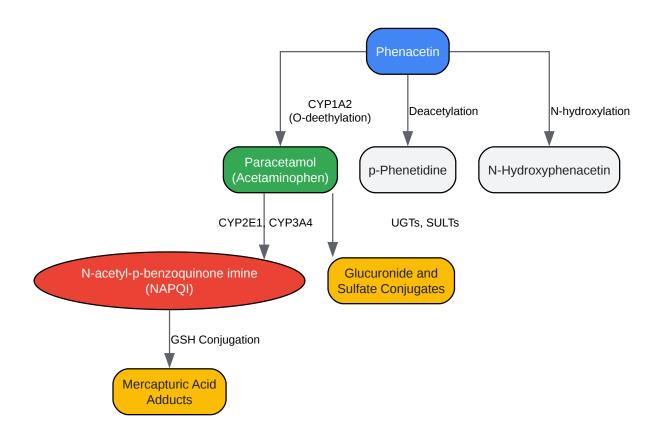
Phenacetin-13C is a crucial tool for researchers in several key areas:

- Drug Metabolism Studies: As a stable isotope-labeled tracer, Phenacetin-13C allows for the
 precise tracking of phenacetin's metabolic fate in vitro and in vivo. Its metabolites can be
 distinguished from endogenous compounds, facilitating accurate metabolite identification
 and quantification.[3][4]
- CYP1A2 Probe: Phenacetin is a well-established probe substrate for the cytochrome P450
 1A2 (CYP1A2) enzyme.[1] Phenacetin-13C is used in in vitro assays with human liver
 microsomes to investigate the inhibitory potential of new chemical entities on CYP1A2
 activity.[5][6]
- Internal Standard: In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), Phenacetin-13C serves as an ideal internal standard for the quantification of unlabeled phenacetin.[1] Its similar chemical behavior and distinct mass allow for correction of variations in sample preparation and instrument response.

Metabolic Pathways of Phenacetin

The primary metabolic pathway of phenacetin is its O-deethylation to form paracetamol (acetaminophen), a reaction predominantly catalyzed by the CYP1A2 enzyme.[7][8] Other minor metabolic pathways have also been identified.[9][10]





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Caption: Metabolic pathways of phenacetin.

Experimental Protocols In Vitro CYP1A2 Inhibition Assay using Phenacetin-13C

This protocol outlines a typical procedure to assess the inhibitory potential of a test compound on CYP1A2 activity using **Phenacetin-13C** as the probe substrate.

Materials:

- Phenacetin-13C
- Human Liver Microsomes (HLMs)
- Test compound (potential inhibitor)



- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- Internal standard for paracetamol (e.g., deuterated paracetamol)
- LC-MS/MS system

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Phenacetin-13C** in a suitable solvent (e.g., methanol or DMSO).
 - Prepare a series of dilutions of the test compound.
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation:
 - In a microcentrifuge tube, combine the HLMs, phosphate buffer, and the test compound at various concentrations.
 - Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
 - Initiate the enzymatic reaction by adding Phenacetin-13C and the NADPH regenerating system.[5][6]
 - Incubate at 37°C for a specific time (e.g., 15-30 minutes).[5][11]
- Reaction Termination and Sample Preparation:
 - Stop the reaction by adding a cold organic solvent, such as acetonitrile.
 - Add the internal standard for paracetamol.





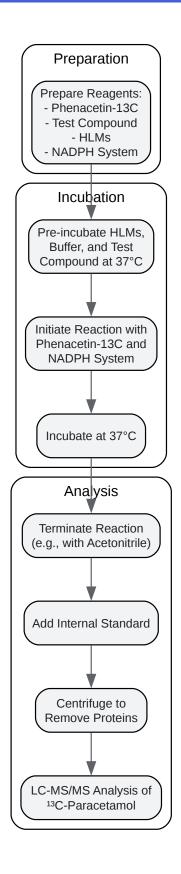


- Centrifuge the samples to precipitate proteins.
- Transfer the supernatant to a new tube or a 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to quantify the formation of ¹³C-labeled paracetamol.

Data Analysis:

- Calculate the rate of ¹³C-paracetamol formation in the presence and absence of the test compound.
- Determine the IC₅₀ value of the test compound, which is the concentration that causes 50% inhibition of CYP1A2 activity.





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Caption: Workflow for an in vitro CYP1A2 inhibition assay.



Analytical Method for Quantification using LC-MS/MS

The following provides a general framework for an LC-MS/MS method for the analysis of phenacetin and its primary metabolite, paracetamol, using **Phenacetin-13C** as an internal standard.

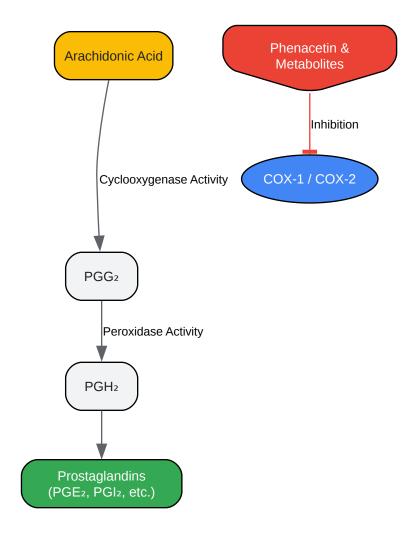
Parameter	Typical Conditions	Reference
LC Column	C18 or similar reversed-phase column (e.g., 3.9 x 150 mm, 4 μ m)	[12]
Mobile Phase A	0.1% Formic acid in water	[12][13]
Mobile Phase B	Acetonitrile or Methanol	[12][13]
Flow Rate	0.3 - 1.0 mL/min	[12][13]
Injection Volume	5 μL	[12]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[12]
MS/MS Transitions	Phenacetin: m/z 180.1 → 138.1, 180.1 → 110.0Paracetamol: m/z 152.1 → 110.1Phenacetin-13C (IS): m/z 181.1 → 139.1, 181.1 → 111.0	[12][13]

Note: Specific parameters such as gradient elution, collision energies, and other mass spectrometer settings should be optimized for the specific instrument and application.

Cyclooxygenase (COX) Inhibition Pathway

Phenacetin and its major metabolite, paracetamol, are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins from arachidonic acid. This inhibition is believed to be a key mechanism of their analgesic and antipyretic effects.[14][15] While phenacetin itself is a weak inhibitor, its metabolites show varying degrees of COX inhibition.[14]





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Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Conclusion

Phenacetin-13C (CAS 72156-72-0) is an essential tool for modern drug discovery and development. Its application as a stable isotope-labeled tracer and internal standard enables accurate and reliable studies of drug metabolism, pharmacokinetics, and drug-drug interactions. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers working in these fields.

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